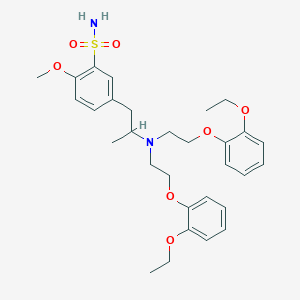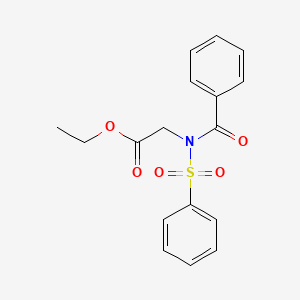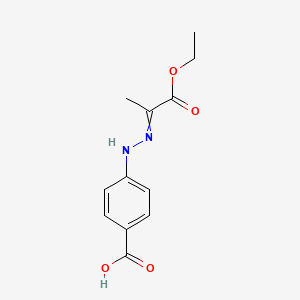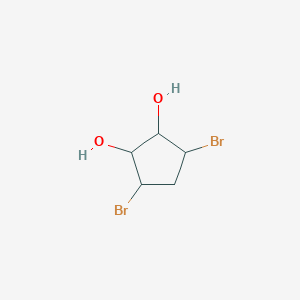
3,5-Dibromocyclopentane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromocyclopentane-1,2-diol is an organic compound characterized by a cyclopentane ring substituted with two bromine atoms at the 3rd and 5th positions and two hydroxyl groups at the 1st and 2nd positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromocyclopentane-1,2-diol typically involves the bromination of cyclopentane derivatives followed by hydroxylation. One common method is the addition of bromine to cyclopentene to form 3,5-dibromocyclopentane, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce the diol functionality .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromocyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or potassium cyanide in ethanol.
Major Products Formed:
Oxidation: Formation of 3,5-dibromocyclopentanone or 3,5-dibromocyclopentane-1,2-dicarboxylic acid.
Reduction: Formation of cyclopentane-1,2-diol.
Substitution: Formation of 3,5-dihydroxycyclopentane-1,2-diol or other substituted derivatives.
Aplicaciones Científicas De Investigación
3,5-Dibromocyclopentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in stereochemical studies.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromocyclopentane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl groups can form hydrogen bonds and halogen bonds with target molecules, affecting their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
1,2-Dibromocyclopentane: Lacks the hydroxyl groups, making it less polar and less reactive in certain chemical reactions.
3,5-Dichlorocyclopentane-1,2-diol: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological activity.
Cyclopentane-1,2-diol: Lacks the bromine atoms, making it less reactive in halogenation reactions.
Uniqueness: 3,5-Dibromocyclopentane-1,2-diol is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
89416-07-9 |
|---|---|
Fórmula molecular |
C5H8Br2O2 |
Peso molecular |
259.92 g/mol |
Nombre IUPAC |
3,5-dibromocyclopentane-1,2-diol |
InChI |
InChI=1S/C5H8Br2O2/c6-2-1-3(7)5(9)4(2)8/h2-5,8-9H,1H2 |
Clave InChI |
VYTVQFWKUVXWDJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C1Br)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
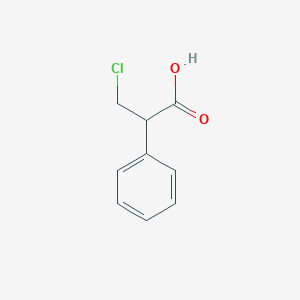
![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)
![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)
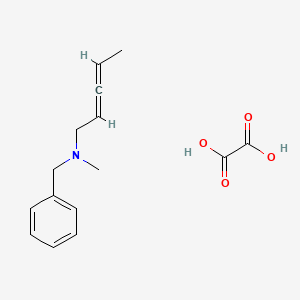

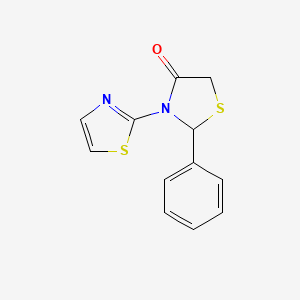
![1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane](/img/structure/B14009482.png)
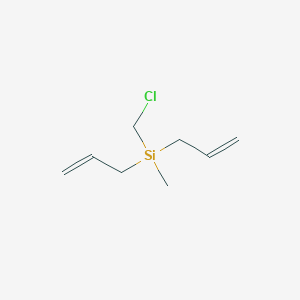
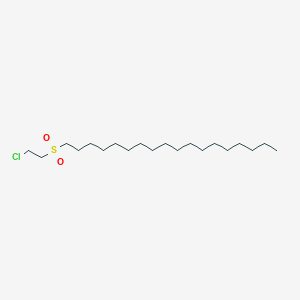
![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
